(E)-2-cyano-1-(quinolin-5-yl)guanidine
Overview
Description
(E)-2-cyano-1-(quinolin-5-yl)guanidine is an organic compound that features a quinoline ring attached to a guanidine moiety with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-1-(quinolin-5-yl)guanidine typically involves the reaction of quinoline derivatives with cyanoguanidine under specific conditions. One common method includes:
Starting Materials: Quinoline-5-carbaldehyde and cyanoguanidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The quinoline-5-carbaldehyde is reacted with cyanoguanidine in the solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-1-(quinolin-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated cyano groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the cyano group.
Scientific Research Applications
(E)-2-cyano-1-(quinolin-5-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-2-cyano-1-(quinolin-5-yl)guanidine involves its interaction with specific molecular targets. The cyano group and guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The quinoline ring can intercalate with DNA or interact with enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-cyano-1-(quinolin-5-yl)guanidine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
2-cyano-1-(quinolin-6-yl)guanidine: Similar structure but with the quinoline ring attached at a different position.
2-cyano-1-(quinolin-8-yl)guanidine: Another positional isomer with different properties.
Uniqueness
(E)-2-cyano-1-(quinolin-5-yl)guanidine is unique due to its specific configuration and the position of the quinoline ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-cyano-2-quinolin-5-ylguanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-7-15-11(13)16-10-5-1-4-9-8(10)3-2-6-14-9/h1-6H,(H3,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVFKJPOYOQXMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C(N)NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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